REACTION_CXSMILES
|
O1CC(=O)COC1.[CH2:8]([C:10]1([CH2:17]C)[O:15][CH2:14][C:13](=[O:16])[CH2:12][O:11]1)C.O1C2(CCCCC2)OCC(=O)C1>>[CH3:8][C:10]1([CH3:17])[O:15][CH2:14][C:13](=[O:16])[CH2:12][O:11]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COCC(C1)=O
|
Name
|
2,2-diethyl-1,3-dioxan-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(OCC(CO1)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(COC12CCCCC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |